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Application Note: Evaluating the Efficacy of Petrelintide in Diet-Induced Obese (DIO) Rats

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for utilizing the dietinduced obese (DIO) rat model to assess the preclinical efficacy of **Petrelintide**, a long-acting amylin analogue for weight management.

Introduction

Obesity is a significant global health crisis, necessitating the development of effective pharmacotherapies.[1] The diet-induced obese (DIO) rat is a well-established and translationally relevant preclinical model that mimics many aspects of human obesity.[2] **Petrelintide** (also known as ZP8396) is a novel, long-acting amylin analogue being developed for weight management.[3][4] As an analogue of amylin, a hormone co-secreted with insulin from pancreatic β-cells, **Petrelintide** is designed to regulate appetite and metabolism.[5] These protocols outline the methodology for inducing obesity in rats and subsequently evaluating the therapeutic efficacy of **Petrelintide** on key metabolic parameters.

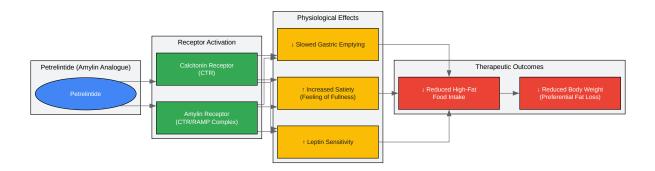
Background: Mechanism of Action

Petrelintide exerts its effects by mimicking the natural hormone amylin.[6] It is a potent agonist of both the amylin and calcitonin receptors.[7][8] Activation of these receptors, which are G protein-coupled receptors, in key brain regions like the hypothalamus and hindbrain, leads to several physiological responses that contribute to weight loss:[9][10]



- Increased Satiety: **Petrelintide** enhances the feeling of fullness, which is believed to be a direct effect on the amylin receptor and a restoration of sensitivity to the hormone leptin.[4][5] [11]
- Slowed Gastric Emptying: The rate at which food leaves the stomach is reduced, prolonging the feeling of fullness after meals.[3][11]
- Reduced Food Intake: A primary outcome of increased satiety is a reduction in overall food consumption, particularly a selective reduction in the intake of highly palatable, high-fat food.
 [1][12]

This mechanism contrasts with GLP-1 receptor agonists, which primarily reduce appetite.[4] The potential for **Petrelintide** to achieve weight loss comparable to GLP-1s but with improved tolerability makes it a promising candidate for obesity treatment.[5]



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Caption: **Petrelintide** signaling pathway leading to weight loss.



Experimental Protocols Protocol 1: Induction of Diet-Induced Obesity (DIO)

This protocol describes a standard method for inducing an obese phenotype in rats.[13]

3.1. Materials:

- Male Sprague-Dawley or Wistar rats (5-6 weeks old).[13][14]
- Standard rodent chow diet (e.g., ~12-20% kcal from fat).[13]
- High-Fat Diet (HFD) (e.g., 45-60% kcal from fat).[13][15]
- Standard animal housing with controlled temperature, humidity, and a 12-hour light-dark cycle.[14]
- · Weighing scales.

3.2. Procedure:

- Acclimatization (1 week): Upon arrival, individually house rats and provide ad libitum access
 to standard chow and water for one week to allow for acclimatization to the facility.[14]
- Baseline Measurements: Record the initial body weight of all animals.
- Dietary Intervention (10-12 weeks):
 - Control Group: Continue to feed a randomly selected group of rats (n=10-15) with the standard chow diet.
 - Obesity-Prone Group: Switch the remaining rats to the HFD, provided ad libitum.[14]
- Monitoring: Monitor body weight weekly. After 10-12 weeks on the HFD, rats will exhibit a
 significant increase in body weight compared to the chow-fed controls, confirming the DIO
 phenotype.[14] Select animals with the greatest body weight gain for the subsequent efficacy
 study.



Protocol 2: Evaluation of Petrelintide Efficacy

This protocol details a 30-day study to assess the effect of **Petrelintide** in established DIO rats. [12][16]

3.1. Animals and Grouping:

- Use male DIO rats established as per Protocol 1.
- Randomly assign animals into experimental groups (n=10 per group).[1] Example groups from preclinical studies include:[12][16]
 - Group 1 (Vehicle Control): Subcutaneous (SC) injection, every second day (Q2D).
 - Group 2 (Comparator): Liraglutide (5 nmol/kg), SC, twice daily (BID).
 - Group 3 (Petrelintide Low Dose): Petrelintide (2 nmol/kg), SC, Q2D.
 - Group 4 (Petrelintide High Dose): Petrelintide (10 nmol/kg), SC, every fourth day (Q4D).

3.2. Diet During Treatment:

 Provide all groups with ad libitum access to both the HFD and standard chow simultaneously to assess effects on food preference.[12]

3.3. Dosing and Administration:

- Baseline Measurements: Before the first dose, measure and record baseline body weight and body composition for all animals.
- Drug Administration: Administer the assigned treatments via subcutaneous injection according to the specified dosing schedule for a total of 30 days.[16][17]

Protocol 3: Measurement of Key Efficacy Endpoints

3.4. Body Weight and Food Intake:

Measure and record the body weight of each animal daily.[17]



Measure and record the consumption of both HFD and chow for each animal daily.[12]
 Calculate the total cumulative intake for each diet type over the 30-day period.

3.5. Body Composition Analysis:

- Method: Use EchoMRI (Quantitative Magnetic Resonance) to determine fat mass and lean body mass.[16][17]
- Timeline: Perform body composition analysis at baseline (before treatment initiation) and at the end of the study (e.g., Day 29).[17]
- Analysis: Calculate the change in fat mass and lean mass as a percentage of total body weight.

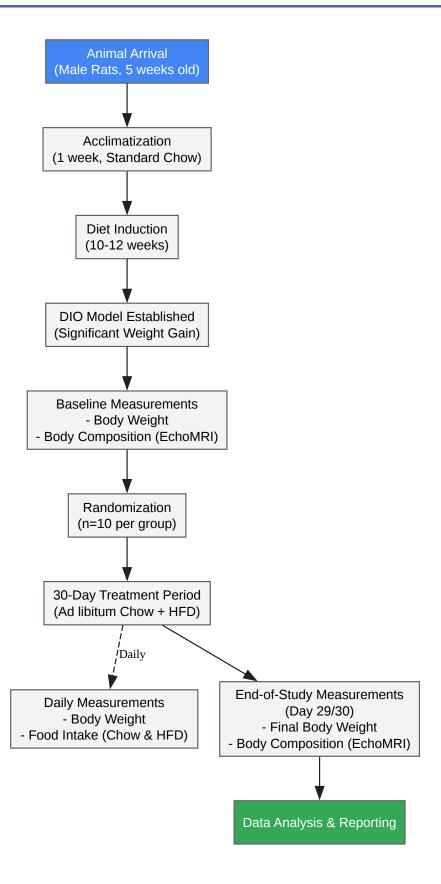
3.6. (Optional) Glucose Tolerance Test:

 An oral glucose tolerance test (OGTT) can be performed at the end of the study to assess improvements in glucose homeostasis.

Experimental Workflow

The entire experimental process, from animal selection to data analysis, is outlined below.





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